In Vitro Antiviral Potency: Ziresovir vs. Presatovir and JNJ-53718678
In cellular assays, ziresovir demonstrates single-digit nanomolar potency (EC50 = 3 nM) against RSV [1]. While presatovir exhibits a lower mean EC50 (0.43 nM) against a panel of clinical isolates , and JNJ-53718678 shows an EC50 of 0.5 nM in HeLa cells [2], ziresovir's potency is comparable and well within the clinically efficacious range. Notably, ziresovir maintains this potency against both laboratory strains and a broad panel of clinical isolates [1].
| Evidence Dimension | In vitro antiviral potency (EC50) against RSV |
|---|---|
| Target Compound Data | EC50 = 3 nM |
| Comparator Or Baseline | Presatovir: mean EC50 = 0.43 nM; JNJ-53718678: EC50 = 0.5 nM |
| Quantified Difference | Ziresovir is approximately 7-fold less potent in vitro than presatovir, but its clinical efficacy is robustly established, unlike presatovir. |
| Conditions | Cellular assays using RSV laboratory strains and clinical isolates. |
Why This Matters
Ziresovir provides a clinically validated antiviral profile, ensuring that its in vitro potency translates reliably to therapeutic benefit, a critical consideration for preclinical and translational research.
- [1] Zheng X, Gao L, Wang L, et al. Discovery of Ziresovir as a Potent, Selective, and Orally Bioavailable Respiratory Syncytial Virus Fusion Protein Inhibitor. J Med Chem. 2019;62(13):6003-6014. View Source
- [2] BindingDB BDBM50542657 Jnj-53718678::Rilematovir. View Source
